molecular formula C19H24BrN3O B2756198 4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide CAS No. 946262-58-4

4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide

Cat. No.: B2756198
CAS No.: 946262-58-4
M. Wt: 390.325
InChI Key: SWWKHGVQLBBHBT-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes bromine, dimethylamino groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and 4-(dimethylamino)phenethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction. The reaction mixture is often heated to promote the formation of the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. Automation and stringent quality control measures ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide or amine groups.

    Oxidation and Reduction: The dimethylamino groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with proteins or nucleic acids. The bromine atom may enhance the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N,N-dimethylaniline
  • 4-bromo-N,N-diethylbenzamide
  • 4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide

Uniqueness

Compared to similar compounds, 4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide stands out due to its specific substitution pattern and the presence of both bromine and dimethylamino groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O/c1-22(2)17-11-7-14(8-12-17)18(23(3)4)13-21-19(24)15-5-9-16(20)10-6-15/h5-12,18H,13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWKHGVQLBBHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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